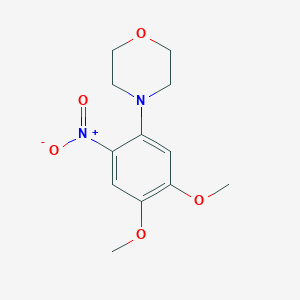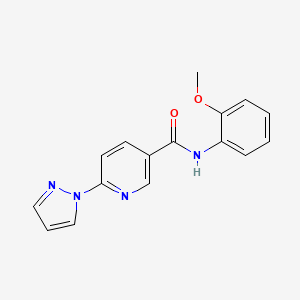
4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide, commonly known as ACOS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACOS is a member of the oxazole family and has been found to possess unique biochemical and physiological properties that make it a promising candidate for research purposes.
Scientific Research Applications
Synthesis and Biological Activity
The compound has been utilized as a key intermediate in the synthesis of heteroaromatic compounds. It played a crucial role in the preparation of various derivatives with potential antimicrobial and antifungal activities. These derivatives were synthesized through a series of reactions and were characterized using different spectroscopic techniques (Aal et al., 2007).
Heteroaromatization and Antimicrobial Screening
In a related study, the compound was involved in the heteroaromatization process, resulting in novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These derivatives, containing a dimethylsulfonamide moiety, demonstrated promising antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Inhibitory Properties and Molecular Docking Studies
Another research focused on the synthesis of new Schiff bases derived from the compound. These bases showed inhibitory effects on various enzymes, indicating potential medicinal applications. Molecular docking studies were conducted to understand the binding interactions of these compounds with enzymes, offering insights into their mechanism of action (Alyar et al., 2019).
Antifungal Activity and Chemical Analysis
The compound was also used to synthesize novel triazepines, pyrimidines, and azoles, showcasing good antifungal activity. Detailed chemical analysis, including elemental and spectral analyses, was performed to elucidate the structures of these compounds, underscoring the chemical versatility of the compound (Khodairy et al., 2016).
properties
IUPAC Name |
4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-4-9-17-15-13(10-16)18-14(22-15)11-5-7-12(8-6-11)23(20,21)19(2)3/h4-8,17H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGASLWWVELRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

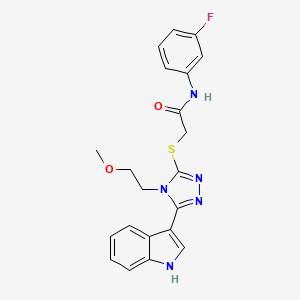

![1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475324.png)
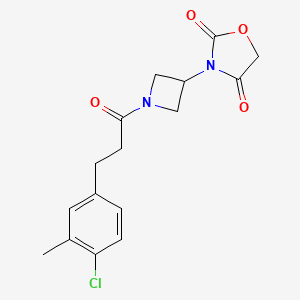


![5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2475328.png)
![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)
![5-Amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)
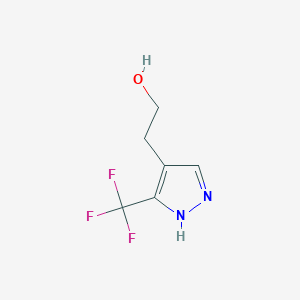
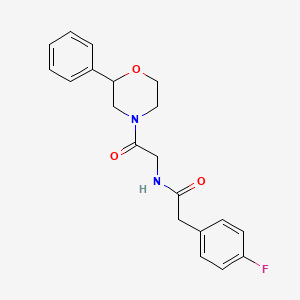
![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)
